molecular formula C9H7BrN2O2 B2821811 Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1638760-65-2

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B2821811
CAS No.: 1638760-65-2
M. Wt: 255.071
InChI Key: LODADBCTSKVBPD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Mechanism of Action

Preparation Methods

The synthesis of Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multi-step processes. One common synthetic route includes the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification to introduce the methyl carboxylate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .

Chemical Reactions Analysis

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODADBCTSKVBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-65-2
Record name Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
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